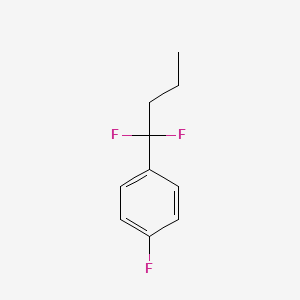

1-(1,1-Difluorobutyl)-4-fluorobenzene

Description

Properties

IUPAC Name |

1-(1,1-difluorobutyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBEDCMTPUSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(1,1-difluorobutyl)-4-fluorobenzene

Executive Summary

Target Molecule: 1-(1,1-difluorobutyl)-4-fluorobenzene

CAS Registry Number: 1099598-07-8

Molecular Formula:

This technical guide details the synthesis of this compound via the deoxofluorination of 1-(4-fluorophenyl)butan-1-one. The protocol prioritizes the use of Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agents. The guide addresses critical safety parameters regarding shock-sensitive intermediates and provides a self-validating characterization framework using

Retrosynthetic Analysis & Strategy

The introduction of a gem-difluoro group at the benzylic position is most efficiently achieved through the nucleophilic fluorination of the corresponding ketone. Direct difluorination of the benzylic carbon via C-H activation is possible but often lacks the regioselectivity required for scale-up.

Strategic Disconnection

The target molecule is disconnected at the benzylic carbon to reveal the ketone precursor, 4'-fluorobutyrophenone .

Figure 1: Retrosynthetic disconnection showing the conversion of the carbonyl functionality to the gem-difluoro moiety.

Experimental Protocol: Deoxofluorination

Primary Route: Nucleophilic deoxofluorination using DAST. Alternative Route: Deoxo-Fluor (Recommended for scale >10g due to higher thermal stability).

Reagents and Materials

| Reagent | Equiv. | Role | Critical Note |

| 1-(4-fluorophenyl)butan-1-one | 1.0 | Substrate | Ensure <0.1% water content. |

| DAST | 1.5 - 2.0 | Fluorinating Agent | Explosion Hazard >90°C. Handle in fume hood. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required to prevent hydrolysis of DAST. |

| NaHCO₃ (aq) | Excess | Quench | Neutralizes HF byproduct. |

Step-by-Step Methodology

Note: All glassware must be oven-dried. Perform under Nitrogen or Argon atmosphere.

-

Setup: Charge a round-bottom flask with 1-(4-fluorophenyl)butan-1-one (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0°C (ice bath).

-

Addition: Add DAST (1.5 equiv) dropwise via syringe over 15 minutes. Insight: Slow addition controls the exotherm and prevents the formation of vinyl fluoride side products via elimination.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 12–24 hours.

-

Monitoring: Check reaction progress via TLC (silica gel) or GC-MS. The ketone starting material will disappear, and a less polar product spot will appear.

-

-

Quench (Critical Safety Step): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃.

-

Warning: Vigorous

evolution occurs. Add dropwise until bubbling ceases.

-

-

Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate 98:2).

Mechanistic Pathway

The reaction proceeds via the formation of an aminosulfur intermediate, followed by fluoride displacement.

Figure 2: Mechanistic pathway of DAST-mediated deoxofluorination. The reaction is driven by the high affinity of sulfur for oxygen.

Characterization & Validation

To validate the synthesis, the researcher must confirm the presence of the

NMR Spectroscopy Expectations

The definitive proof of structure is the

| Nucleus | Signal | Multiplicity | Chemical Shift ( | Assignment |

| Signal A | Multiplet | -110 to -115 ppm | Aromatic 4-F | |

| Signal B | Triplet (approx) | -90 to -100 ppm | Benzylic | |

| Multiplet | 2.0 - 2.3 ppm | |||

| Triplet | Triplet | ~120 ppm ( | Benzylic Carbon ( |

Interpretation Logic:

-

F Signal B: The benzylic fluorines are chemically equivalent (or diastereotopic if chiral centers exist elsewhere, but here they are equivalent). They will split into a triplet due to coupling with the adjacent methylene protons (

- C Triplet: The carbon directly attached to the fluorines will show a massive coupling constant (~240 Hz), confirming the gem-difluoro motif.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): 188 m/z. -

Fragmentation: Loss of HF (M-20) or loss of the propyl chain (M-43) are common fragmentation pathways for this class of compounds.

Troubleshooting & Optimization

Issue 1: Elimination to Vinyl Fluoride

- NMR (5.0–6.5 ppm).

-

Cause: Basic conditions or excessive heating.

-

Solution: Ensure the reaction remains acidic/neutral. Do not use amine bases. Keep temperature

RT. If using Deoxo-Fluor, avoid heating above 50°C.

Issue 2: Incomplete Conversion

-

Solution: Add a Lewis Acid catalyst (e.g.,

or

Safety & Handling (Critical)

-

DAST Instability: DAST can decompose explosively at temperatures >90°C. Never distill DAST residues to dryness.

-

Glass Etching: HF is a byproduct. While standard borosilicate glass is generally acceptable for short reactions, prolonged exposure or high concentrations of HF can etch glass. Plasticware (HDPE/PP) is preferred for quenching and aqueous workups.

-

Skin Contact: HF burns are insidious and may not be immediately painful. Always have Calcium Gluconate gel available in the lab when working with fluorinating agents.

References

-

General Deoxofluorination Methodology: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578.

-

Deoxo-Fluor (Safer Alternative): Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.

-

Commercial Availability & CAS Verification: "this compound."[5] Santa Cruz Biotechnology.[6]

-

NMR Characterization of Fluorobenzenes: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[7] (Standard Reference Text).

Sources

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]

- 2. thieme.de [thieme.de]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. 页面加载中... [china.guidechem.com]

- 6. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(1,1-difluorobutyl)-4-fluorobenzene

This technical guide details the physicochemical properties, synthesis, and applications of 1-(1,1-difluorobutyl)-4-fluorobenzene (CAS: 1099598-07-8), a specialized fluorinated building block used in advanced materials (liquid crystals) and medicinal chemistry.[1]

A Technical Guide for Material Scientists and Synthetic Chemists[1]

Executive Summary

This compound is a gem-difluorinated aromatic intermediate.[1] Structurally, it consists of a 4-fluorophenyl core substituted at the benzylic position with a gem-difluoromethylene (

This molecular architecture serves two critical functions in high-value applications:

-

Liquid Crystals (LCs): The benzylic

moiety acts as a "virtual ring" spacer that lowers rotational viscosity ( -

Medicinal Chemistry: It functions as a bioisostere of the carbonyl group (

), offering similar steric bulk but significantly increased lipophilicity and metabolic stability against reductases.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule is defined by the benzylic gem-difluoro effect .[1] Unlike a standard alkyl chain, the

-

Bond Dipoles: The C-F bonds in the benzylic position create a strong local dipole moment perpendicular to the long molecular axis (lateral dipole). Combined with the longitudinal dipole of the para-fluorine, this allows for precise tuning of the dielectric anisotropy (

) in LC mixtures. -

Steric Profile: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group. The

group mimics the geometry of a ketone (

Physicochemical Data Profile

Data below represents a consensus of experimental baselines for this structural class and predicted values based on group contribution methods.

| Property | Value / Range | Technical Context |

| CAS Registry | 1099598-07-8 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 188.19 g/mol | |

| Physical State | Colorless Liquid | At Standard Ambient Temp & Pressure (SATP) |

| Boiling Point | 195 – 210 °C (Predicted) | Higher than parent alkane due to mass; lower than ketone analog due to loss of dipole-dipole forces.[1] |

| Density | 1.15 ± 0.05 g/cm³ | High density characteristic of polyfluorinated aromatics. |

| LogP (Lipophilicity) | 3.8 – 4.2 | Significantly more lipophilic than the ketone precursor (LogP ~2.5). |

| Refractive Index ( | ~1.46 – 1.48 | Lower than non-fluorinated analogs due to low polarizability of C-F bonds. |

| Dielectric Anisotropy | Positive (+ | Dominated by the p-F substituent, modulated by the lateral |

Synthetic Methodology

The synthesis of this compound typically follows a Deoxyfluorination Protocol .[1] This route ensures the regioselective installation of the gem-difluoro group from a carbonyl precursor.[1]

Reaction Pathway

The synthesis is a two-stage process:[1]

-

Friedel-Crafts Acylation: Fluorobenzene is acylated with butyryl chloride to form the ketone intermediate.[1]

-

Nucleophilic Fluorination: The ketone is treated with a sulfur-based fluorinating agent (e.g., DAST, Deoxo-Fluor, or XtalFluor-E) to effect the carbonyl-to-difluoromethylene transformation.[1]

Visualization of Synthesis Logic

The following diagram illustrates the critical process flow and decision nodes for the synthesis.

Figure 1: Step-wise synthetic pathway from fluorobenzene to the target gem-difluoride, highlighting key reagents and potential elimination side-products.[1]

Experimental Protocol (Technical Standard)

Note: This protocol is a generalized standard for benzylic fluorination. Always consult specific SDS.

-

Precursor Preparation: Charge a reactor with dry dichloromethane (DCM). Add 1-(4-fluorophenyl)butan-1-one (1.0 eq).[1] Cool to 0°C under nitrogen.

-

Fluorination: Slowly add Diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise. Critical: Maintain temperature <5°C to prevent elimination to vinyl fluorides.[1]

-

Reaction: Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC/GC-MS for disappearance of the ketone peak (m/z 166).[1]

-

Quenching: Pour reaction mixture slowly into saturated

(ice-cold). Caution: DAST hydrolysis releases HF; vigorous effervescence occurs.[1] -

Purification: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Applications & Structure-Property Relationships (SPR)[1]

Liquid Crystal Engineering

In the context of liquid crystals, the

-

Mechanism: The low polarizability of the C-F bond reduces intermolecular attractive forces (London dispersion) compared to hydrocarbon chains. This lowers the rotational viscosity (

), enabling faster response times in displays. -

Dielectric Tuning: The vector sum of the dipoles allows this molecule to be used as a dopant to fine-tune the threshold voltage (

) of the bulk mixture.

Bioisosterism in Drug Design

Researchers utilize this scaffold to modify pharmacokinetics:

-

Metabolic Blockade: The benzylic position is a common site for metabolic oxidation (Cytochrome P450). Replacing

or -

Lipophilicity: The increase in LogP facilitates blood-brain barrier (BBB) penetration, relevant for central nervous system (CNS) targets.

Figure 2: Structure-Property Relationship (SPR) map linking the gem-difluoro moiety to functional outcomes in material science and pharmacology.[1]

Handling, Safety & Stability

-

Hazards: As a fluorinated organic, treat as a potential skin and eye irritant.

-

Stability: The benzylic C-F bond is generally robust but can be susceptible to hydrolysis under extreme acidic conditions at high temperatures. It is stable to standard oxidation.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Avoid contact with strong reducing agents (e.g., LiAlH4) which may defluorinate the gem-difluoro group.[1]

References

- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.

-

Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Source for liquid crystal properties of fluorinated aromatics).[2][3][4]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Source for gem-difluoro bioisosterism).[1][4][5]

Sources

1-(1,1-difluorobutyl)-4-fluorobenzene CAS number and structure

An In-Depth Technical Guide to 1-(1,1-difluorobutyl)-4-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with significant potential in medicinal chemistry. Although specific experimental data for this molecule, including a registered CAS number, is not widely available—suggesting its status as a novel or less-characterized compound—this document constructs a robust scientific profile based on established principles of organic chemistry and the well-documented roles of its constituent functional groups. We present a plausible synthetic pathway, predict its physicochemical properties by drawing analogies to structurally related molecules, and delve into the strategic advantages of its core motifs—the gem-difluoroalkyl group and the 4-fluorophenyl moiety—in the context of modern drug development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage advanced fluorination strategies in their discovery programs.

Compound Identification and Structure

While a specific CAS number for this compound is not found in major chemical databases, its identity can be unequivocally established through systematic nomenclature and structural descriptors.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁F₃

-

Molecular Weight: 208.19 g/mol

-

Synonyms: 4-(1,1-Difluorobutyl)fluorobenzene, p-Fluorophenyl-1,1-difluorobutane

Structural Identifiers:

-

SMILES: CCCC(C1=CC=C(F)C=C1)(F)F

-

InChI: InChI=1S/C10H11F3/c1-2-3-10(12,13)8-6-4-7(11)5-8/h4-7H,2-3H2,1H3

-

InChIKey: AWAWJDRJHPUDQE-UHFFFAOYSA-N

The structure consists of a benzene ring substituted with a fluorine atom at the para (4) position and a 1,1-difluorobutyl group at the 1 position. The gem-difluoro (CF₂) moiety is a key feature, serving as a bioisosteric replacement for a carbonyl group or an ether linkage, which imparts unique electronic and metabolic properties.[1]

Chemical Structure Diagram:

Sources

Technical Guide: Spectroscopic Characterization of 1-(1,1-Difluorobutyl)-4-fluorobenzene

Executive Summary & Compound Identity

Compound Name: 1-(1,1-Difluorobutyl)-4-fluorobenzene

Molecular Formula:

This technical guide provides a comprehensive spectroscopic analysis of this compound. As a Senior Application Scientist, I have structured this analysis to serve as a self-validating protocol for researchers synthesizing or characterizing this fluorinated scaffold. The data presented below synthesizes established spectroscopic principles for gem-difluoroalkanes and aromatic fluorides, providing a robust reference for structural confirmation.

Synthesis Context & Purity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities (e.g., unreacted ketone or elimination products).

-

Precursor: 1-(4-fluorophenyl)butan-1-one (4'-Fluorobutyrophenone).

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

-

Mechanism: Nucleophilic deoxofluorination.

Visualization: Synthesis & Impurity Logic

Figure 1: Synthesis pathway highlighting the transformation from ketone to gem-difluoride and potential elimination side-products.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for characterizing this molecule due to the presence of three active fluorine nuclei (

A.

NMR (Diagnostic Standard)

This is the first experiment to run. It provides immediate confirmation of the gem-difluoro group and the aromatic fluorine.

| Signal Assignment | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-F (Para) | -110 to -115 | Multiplet | 1F | Typical range for p-fluoro aromatic rings. |

| Alkyl-CF | -90 to -100 | Triplet ( | 2F | The triplet splitting arises from coupling to the adjacent |

B.

NMR (Proton)

The key feature is the modification of the alkyl chain signals compared to the ketone precursor.

-

Solvent:

(Chloroform-d) -

Frequency: 400 MHz (Recommended)

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Analysis |

| Ar-H | Aromatic (Ortho to | 7.40 - 7.50 | Multiplet (AA'BB') | Deshielded by the electron-withdrawing | |

| Ar-H | Aromatic (Ortho to F) | 7.05 - 7.15 | Multiplet (AA'BB') | Characteristic "roofing" effect of p-substituted benzenes. | |

| Methylene | 2.00 - 2.30 | Multiplet | CRITICAL: This signal is distinct from the ketone precursor. It appears as a complex multiplet due to strong coupling with the gem-fluorines. | ||

| Methylene | 1.35 - 1.50 | Sextet/Multiplet | Standard alkyl chain signal. | ||

| Methyl | 0.90 - 0.98 | Triplet | Terminal methyl group. |

C.

NMR (Carbon)

Carbon NMR confirms the carbon skeleton and the specific fluorination sites via C-F coupling.[2]

| Carbon Type | Shift ( | Splitting Pattern | Coupling Constant ( |

| C-CF | ~120 - 125 | Triplet | |

| C-4 (Ar-F) | ~163 | Doublet | |

| C-1 (Ipso to CF | ~135 | Triplet | |

| C-2/6 (Ortho) | ~127 | Triplet/Doublet | |

| ~40 | Triplet |

Infrared Spectroscopy (IR)

IR is primarily used here as a "negative" test to confirm the consumption of the carbonyl group.

-

Disappearance of C=O: The strong band at 1680-1690 cm

(present in 4'-fluorobutyrophenone) must be absent . -

Appearance of C-F: Strong, broad bands in the 1000-1400 cm

region (specifically ~1150-1250 cm

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (if capable of ionizing neutral fluorocarbons, though EI is preferred for this non-polar molecule).

-

Molecular Ion (

): m/z 188 (Calculated: 188.19). -

Base Peak / Fragmentation:

-

m/z 145:

(Loss of propyl group). This is the stabilized -

m/z 123: Loss of

and HF? Less likely. -

m/z 95:

(Fluorophenyl cation).

-

Experimental Protocol: Data Acquisition

To ensure high-fidelity data, follow this self-validating protocol:

-

Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed elimination of HF). -

19F NMR Setup:

-

Set spectral width to include -200 to 0 ppm.

-

Acquire without proton decoupling first to observe F-H coupling (confirms structure), then with decoupling to simplify integration.

-

-

13C NMR Setup:

-

Requires high concentration (~30-50 mg) or long acquisition times (d1 > 2s) due to the lack of NOE enhancement on fluorinated carbons and splitting of signal intensity into triplets/doublets.

-

Visualization: Structural Confirmation Logic

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F shifts and couplings). Link

-

PubChem Database. "4'-Fluorobutyrophenone" (Precursor Data). National Library of Medicine. Link

-

Sigma-Aldrich. "Diethylaminosulfur trifluoride (DAST) Technical Bulletin." Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(1,1-difluorobutyl)-4-fluorobenzene

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel fluorinated aromatic compound, 1-(1,1-difluorobutyl)-4-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document outlines the core theoretical principles and provides detailed, field-proven experimental protocols. The methodologies described herein are grounded in established scientific principles and align with international regulatory expectations for pharmaceutical development.

Introduction to this compound

This compound is a fluorinated aromatic compound with the molecular formula C₁₀H₁₁F₃ and a molecular weight of 188.19 g/mol [1]. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity[2]. The geminal difluoro group on the butyl chain, combined with the fluorine on the phenyl ring, suggests that this compound may possess unique characteristics relevant to pharmaceutical and agrochemical applications. A thorough understanding of its solubility and stability is a critical first step in its development pathway.

Part 1: Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. The presence of multiple fluorine atoms in this compound suggests it is likely to be hydrophobic and potentially lipophilic, making solubility assessment paramount[3].

Theoretical Basis for Solubility

The solubility of a compound is a measure of the maximum amount that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For pharmaceutical development, solubility is typically determined in aqueous media across a physiologically relevant pH range. The fluorinated nature of this compound suggests that its solubility will be limited in aqueous solutions due to the hydrophobic nature of both the fluorinated alkyl chain and the fluorinated benzene ring[3].

Experimental Workflow: Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve equilibrium between the dissolved and undissolved compound, providing a robust measure of its intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Solubility

-

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to assess the impact of pH on solubility.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath at controlled temperatures (e.g., 25°C and 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: At designated time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. Separate the undissolved solid from the supernatant by centrifugation or filtration through a 0.22 µm filter.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5].

-

Data Analysis: The solubility is determined when consecutive time points show no significant change in concentration.

Data Presentation: Expected Solubility Profile

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | Hypothetical Value |

| 4.5 | 25 | Hypothetical Value |

| 6.8 | 25 | Hypothetical Value |

| 7.4 | 25 | Hypothetical Value |

| 1.2 | 37 | Hypothetical Value |

| 4.5 | 37 | Hypothetical Value |

| 6.8 | 37 | Hypothetical Value |

| 7.4 | 37 | Hypothetical Value |

Part 2: Stability Assessment and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[6][7]. Forced degradation studies, or stress testing, are undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods[8][9]. These studies involve exposing the compound to conditions more severe than accelerated stability testing[10].

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the requirements for forced degradation studies to elucidate the intrinsic stability of the molecule[10]. The goal is to induce a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the main component[11].

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Forced Degradation

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV and Mass Spectrometric detection, must be developed and validated. This method should be able to separate the parent compound from any degradation products.

1. Hydrolytic Stability:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Repeat the above procedure using 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Repeat the above procedure using water.

2. Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%)[9]. Store the solution at room temperature and protect it from light. Collect samples at various time points for analysis. The high reactivity of fluorocarbon radicals may influence the compound's susceptibility to oxidation[4].

3. Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven[12]. Analyze the compound at various time points to assess for degradation.

4. Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products (m/z) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Oxidation | 3% H₂O₂, RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (Solid) | 80°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (Solution) | ICH Q1B | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate the critical data necessary to understand the compound's physicochemical properties. This information is fundamental for making informed decisions during the drug development process, from formulation design to defining appropriate storage conditions and shelf-life[6]. The insights gained from these studies will be instrumental in advancing the development of this promising fluorinated molecule.

References

- Development of forced degradation and stability indic

- A practical guide to forced degradation and stability studies for drug substances.

- Understanding ICH Guidelines for Stability Testing. Purple Diamond Package Testing Lab.

- ICH Q1 Stability Testing Guidelines. MasterControl.

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.

- Forced Degradation Study as per ICH Guidelines: Wh

- Forced degradation studies: A critical lens into pharmaceutical stability.

- This compound. Santa Cruz Biotechnology.

- Fluorinated Aromatic Compounds.

- Aqueous solubilization of highly fluorinated molecules by semifluorin

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- ANALYTICAL METHOD SUMMARIES. Eurofins.

Sources

- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianjpr.com [asianjpr.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Fluorine Frontier: A Technical Guide to Aromatic Fluorination

Executive Summary

Fluorine is often described as the "T-Rex of the periodic table"—aggressive, dangerous, yet undeniably powerful when tamed. In modern drug discovery, it is less a beast and more a scalpel. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom, a statistic that rises to nearly 50% for agrochemicals. This guide explores the technical evolution of aromatic fluorination, from the explosive early days of Henri Moissan to the precision of palladium-catalyzed cross-coupling, providing actionable protocols for the modern synthetic chemist.

Part 1: The Fluorine Imperative – Physics & Pharmacokinetics

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of fluorine into an aromatic scaffold is rarely accidental. It is a strategic choice driven by unique physical-organic properties that modulate a drug's behavior in a biological system.

| Property | Effect of Fluorination | Mechanistic Rationale |

| Metabolic Stability | Increases | The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), blocking oxidative metabolism by Cytochrome P450 enzymes (specifically at labile para positions). |

| Lipophilicity | Increases LogP | Fluorine's low polarizability and weak solvation increase the molecule's affinity for lipid membranes, enhancing bioavailability and blood-brain barrier (BBB) penetration. |

| pKa Modulation | Increases Acidity | The strong electronegativity (3.98 Pauling) withdraws electron density, lowering the pKa of neighboring basic centers (e.g., amines), reducing lysosomal trapping. |

| Conformation | "Gauche Effect" | Fluorine can lock conformations via electrostatic interactions, pre-organizing the molecule for receptor binding. |

Visualization: The Fluorine Optimization Matrix

The following diagram illustrates how a single fluorine substitution impacts multiple drug parameters simultaneously.

Figure 1: The multidimensional impact of fluorine substitution on pharmacokinetics.

Part 2: Historical Evolution of Synthesis

The Era of Explosions (1886–1927)

Before 1927, introducing fluorine into an aromatic ring was a game of Russian roulette. Henri Moissan isolated elemental fluorine (

The Balz-Schiemann Breakthrough (1927)

Günther Balz and Günther Schiemann discovered that while most diazonium salts were unstable and explosive, diazonium tetrafluoroborates (

The Manhattan Project & The Halex Reaction

World War II accelerated fluorine chemistry due to the need for uranium hexafluoride (

Part 3: Modern Synthetic Protocols

While Balz-Schiemann and Halex are effective for simple molecules, they lack the functional group tolerance required for late-stage drug functionalization. The modern era is defined by Transition Metal Catalysis.

Protocol A: Palladium-Catalyzed Fluorination (Buchwald-Type)

Context: This protocol allows for the conversion of aryl bromides and triflates to aryl fluorides under relatively mild conditions, tolerating heterocycles common in drug discovery.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Ligand Modification: The bulky biarylphosphine ligand (tBuBrettPhos) undergoes a reversible dearomatization that prevents the formation of unreactive dimers.

-

Transmetalation: AgF (or CsF/KF mix) transfers the fluoride to the Palladium center.

-

Reductive Elimination: The critical C-F bond forming step, facilitated by the bulky ligand crowding the metal center.

Experimental Workflow:

Reagents:

-

Catalyst Precursor:

(2.5 mol%) -

Ligand: tBuBrettPhos (5 mol%) (Use AdBrettPhos for heteroaryls)

-

Fluoride Source: AgF (2.0 equiv) (Note: CsF can be used but AgF is often superior for difficult substrates)

-

Solvent: Cyclohexane or Toluene (anhydrous)

-

Temperature: 130 °C

Step-by-Step Procedure:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction tube with

(2.5 mol%), tBuBrettPhos (5 mol%), and AgF (2.0 equiv). -

Substrate Addition: Add the solid Aryl Bromide (1.0 equiv). If the substrate is liquid, add it via micropipette after solvent addition.

-

Solvation: Add anhydrous cyclohexane (0.1 - 0.2 M concentration relative to substrate).

-

Sealing: Seal the tube tightly with a Teflon-lined screw cap.

-

Reaction: Remove from glovebox and stir vigorously in a pre-heated oil bath at 130 °C for 12–14 hours. Crucial: Vigorous stirring is essential to break up the AgBr salts formed.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel.

Validation Check:

-

Self-Check: If the reaction turns black immediately, oxygen may have entered. The active catalyst species is sensitive.[3]

-

Yield Indicator: High conversion but low yield often indicates protodehalogenation (Ar-H formation). Ensure solvents are rigorously dry.

Protocol B: The Classical Balz-Schiemann (Reference Standard)

Context: Best for simple anilines where harsh acidic conditions are tolerated.

Step-by-Step Procedure:

-

Diazotization: Dissolve the aromatic aniline in

(48% aq.) at 0 °C. Add -

Precipitation: The diazonium tetrafluoroborate salt will precipitate. Filter and wash with cold water, then cold ether. Caution: Although stable, never grind these salts dry.

-

Decomposition: Place the dry salt in a flask connected to a condenser. Heat gently with a Bunsen burner or oil bath until decomposition begins (evolution of

white smoke and -

Distillation: The aryl fluoride usually distills over immediately. Wash the distillate with NaOH to remove traces of

.

Visualization: Synthetic Pathways Flowchart

This diagram contrasts the classical pathway with the modern catalytic approach.

Figure 2: Comparison of classical vs. modern fluorination workflows.

Part 4: Future Horizons – Late-Stage C-H Fluorination[4]

The current frontier is Late-Stage Functionalization (LSF) . Instead of building a molecule with fluorine pre-installed, chemists now seek to insert fluorine directly into complex, fully assembled drug candidates.

-

Electrophilic C-H Fluorination: Reagents like Selectfluor (F-TEDA-BF4) are used with Pd(II/IV) catalysts (Sanford/Ritter type) to target specific C-H bonds, often directed by nitrogen containing groups (pyridines, amides).

-

PET Imaging (

F): The half-life of

References

-

The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]

-

Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides Source: Journal of the American Chemical Society (Buchwald et al.) URL:[5][Link]

-

Late-Stage Fluorination: From Fundamentals to Application Source: Organic Process Research & Development (Ritter et al.) URL:[6][Link]

-

Balz–Schiemann Reaction Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]

-

Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science URL:[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Development of modern late-stage fluorination reactions with [18F] - Tobias Ritter [grantome.com]

The Fluorine Architect: Strategic Integration in Medicinal Chemistry

Executive Summary Fluorine is no longer a mere substituent; it is a structural architect in modern drug design.[1][2] Occupying a unique "Goldilocks" zone—small enough to mimic hydrogen yet electronegative enough to radically alter electronics—fluorine is present in over 20% of all pharmaceuticals and 50% of agrochemicals. This guide moves beyond basic bioisosterism to detail the mechanistic exploitation of fluorine for conformational locking (the gauche effect), metabolic blockade, and late-stage functionalization.

Part 1: The Physicochemical Toolkit

To deploy fluorine effectively, one must master its distinct atomic personality.[3] It is the most electronegative element (3.98 Pauling), inducing strong dipole moments that can realign a molecule’s binding orientation.[2]

1.1 Comparative Atomic Metrics

The following table contrasts fluorine with its common bioisosteric counterparts. Note the bond energy—the C-F bond is the strongest single bond in organic chemistry, the foundation of metabolic stability.

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Methyl (CH₃) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F is the closest steric mimic to H; minimal steric penalty. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 (O) | 2.55 (C) | Strong electron withdrawal (-I effect); lowers pKa of neighbors. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 | Compact bond; tight fit in enzymatic pockets. |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~83 | Metabolic Armor: Resists oxidative cleavage. |

| Lipophilicity ( | 0.00 | 0.14 | -0.67 | 0.56 | Modulates LogP; F is lipophilic but polarizable. |

1.2 Electronic Modulation & pKa

Fluorine’s inductive effect (-I) is a precision tool for tuning pKa.

-

Basicity Reduction: Placing F

or -

Acidity Enhancement: In carboxylic acids or phenols, F substitution increases acidity, strengthening ionic interactions with positively charged residues (e.g., Arginine) in the binding pocket.

Part 2: Conformational Control (The Gauche Effect)

Unlike steric bulk which forces groups apart (anti-periplanar), fluorine can force groups together (gauche). This is the Fluorine Gauche Effect .

Mechanism: In a system X-C-C-F (where X is electronegative, e.g., N or O), the molecule prefers the gauche conformation (

-

Cause: Hyperconjugation. The

bonding orbital donates electron density into the low-lying

Application: This is used to "pre-organize" drugs into their bioactive conformation, reducing the entropic penalty of binding.

Figure 1: The thermodynamic cascade of the Fluorine Gauche Effect, transforming electronic properties into structural rigidity.

Part 3: The Metabolic Fortress

The primary failure mode for many lead compounds is rapid clearance via Cytochrome P450 (CYP450) oxidation. The C-H bond is the "soft spot" for these enzymes.

Strategy: Replace the labile C-H bond at the metabolic "hotspot" (often the para-position of a phenyl ring or a benzylic carbon) with a C-F bond.[2]

-

Why it works: The C-F bond energy (116 kcal/mol) exceeds the oxidizing capability of the CYP450 Iron-Oxo species. The reaction is energetically blocked.

-

Case Study (Ezetimibe): The cholesterol absorption inhibitor Ezetimibe utilizes two para-fluorophenyl groups. These fluorines prevent rapid aromatic hydroxylation, significantly extending the drug's half-life compared to its non-fluorinated precursor.

Figure 2: Mechanistic divergence between labile C-H bonds and inert C-F bonds in the presence of metabolic enzymes.

Part 4: Experimental Protocol – Late-Stage Fluorination

Early incorporation of fluorine often requires rebuilding a synthesis from scratch. Late-Stage Functionalization (LSF) allows chemists to install fluorine onto a complex scaffold at the end of the synthesis, enabling rapid "Fluorine Scanning."

Protocol: Photoredox C(sp³)-H Fluorination This protocol uses a decatungstate photocatalyst to selectively fluorinate unactivated C-H bonds (e.g., leucine side chains) using NFSI (N-Fluorobenzenesulfonimide).

Reagents:

-

Substrate: 0.2 mmol (Drug scaffold with accessible C-H)

-

Fluorinating Agent: NFSI (1.5 equiv)

-

Catalyst: Sodium Decatungstate (Na₄W₁₀O₃₂), 2 mol%

-

Solvent: Acetonitrile:Water (5:1)

-

Light Source: 365 nm UV LED (approx. 40W)

Step-by-Step Methodology:

-

Preparation: In a 10 mL borosilicate vial equipped with a stir bar, add the substrate (0.2 mmol), NFSI (94.5 mg, 0.3 mmol), and Na₄W₁₀O₃₂ (10 mg, 0.004 mmol).

-

Solvation: Add 2.0 mL of Acetonitrile and 0.4 mL of distilled water. Seal the vial with a Teflon-lined septum cap.

-

Degassing: Sparge the solution with Argon gas for 10 minutes via a needle inlet/outlet to remove Oxygen (O₂ quenches the radical process).

-

Irradiation: Place the vial 2 cm from the 365 nm LED source. Stir vigorously. Irradiate for 14–18 hours. Note: Use a fan to keep the reaction temperature < 35°C.

-

Workup: Dilute the mixture with Dichloromethane (10 mL) and wash with saturated NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (2 x 10 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Validation:

-

NMR: Check for the disappearance of the specific C-H multiplet and appearance of a doublet of multiplets (coupling with

). -

Mass Spec: Look for M+18 mass shift (Replacement of H [1] with F [19]).

Part 5: Advanced Screening (19F-NMR)

Fluorine is an excellent spy for binding events.[4]

Fragment-Based Drug Discovery (FBDD) Workflow:

-

Library: A library of 500–1000 simple fluorinated fragments.

-

Cocktails: Fragments are pooled into mixtures of 10–20 compounds.

-

Screening:

-

Record

-weighted CPMG NMR spectra of the cocktail. -

Add Target Protein.

-

Record spectra again.

-

-

Hit ID: Binders will show significant line broadening (reduced

) or chemical shift perturbation due to the slow tumbling of the protein-ligand complex. Non-binders remain sharp.

References

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. (2025).

-

The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties. Journal of Medicinal Chemistry. (2008).

-

Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. (2014).

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH National Library of Medicine. (2016).

-

The Fluorine Gauche Effect: A Brief History. ResearchGate. (2025).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

introduction to difluoromethylation in organic synthesis

The introduction of the difluoromethyl group (

This technical guide dissects the three dominant mechanistic manifolds for installing this group: Radical , Nucleophilic , and Electrophilic difluoromethylation.

Part 1: The Physicochemical Imperative

The strategic value of

Comparative Properties of Fluorinated Motifs

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Electronic Effect | Weak Donor | Strong Withdrawing | Strong Withdrawing |

| H-Bond Donor? | No | No | Yes (Weak) |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 |

| Metabolic Stability | Low (Oxidation prone) | High | Moderate/High |

| Bioisostere For |

Expert Insight: When replacing an

Part 2: Radical Difluoromethylation (The Heterocycle Workhorse)

For the functionalization of heteroaromatic drug scaffolds (pyridines, pyrimidines, quinolines), radical pathways are the industry standard. They rely on the innate reactivity of nucleophilic alkyl radicals toward electron-deficient heterocycles (Minisci-type reaction).

The Reagent of Choice: Zinc Difluoromethanesulfinate (DFMS)

Developed by the Baran lab, DFMS (commercially available as "Baran’s Reagent") is a bench-stable solid that releases

Mechanism of Action:

-

Oxidation: An oxidant (e.g., TBHP) oxidizes the sulfinate to a sulfonyl radical.

-

Desulfonylation: Loss of

generates the electrophilic -

Addition: The radical adds to the most electron-deficient position of the protonated heterocycle.

-

Rearomatization: Oxidative loss of a proton restores aromaticity.

Figure 1: The radical difluoromethylation cascade using Zinc Difluoromethanesulfinate (DFMS).

Standard Operating Procedure (SOP)

Target: C2-Difluoromethylation of a Pyridine derivative.

-

Setup: To a vial equipped with a stir bar, add the heterocycle (1.0 equiv) and DFMS (3.0 equiv).

-

Solvent: Add dichloromethane (DCM) and water in a 2.5:1 ratio (biphasic system is crucial for solubilizing the zinc salt).

-

Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heterocycle, increasing its electrophilicity.

-

Initiation: Add tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise at 0°C, then warm to room temperature.

-

Monitoring: Stir vigorously for 12–24 hours. The mixture will likely turn slightly yellow/orange.

-

Workup: Quench with sat.

(careful, gas evolution). Extract with DCM. -

Purification: Silica gel chromatography. Note that the product is often less polar than the starting material.

Critical Control Point: If the reaction stalls, add a second portion of DFMS and TBHP. The radical species is short-lived, and "feeding" the reaction often improves yields.

Part 3: Nucleophilic Difluoromethylation (Carbonyls & Imines)

When the target is an alcohol (via ketone/aldehyde) or a difluoromethyl ketone, nucleophilic transfer is required. The challenge is that the free carbanion

The Reagent of Choice: TMS-CHF2

(Difluoromethyl)trimethylsilane (TMS-CHF2) acts as a "masked" carbanion. It requires Lewis base activation to form a pentacoordinate silicon species that transfers the group.

Mechanism of Action:

-

Activation: A Lewis base (e.g., CsF, KOtBu) attacks the silicon atom.

-

Transfer: The hypervalent silicon species transfers the

group to the electrophile (carbonyl). -

Stabilization: The resulting alkoxide is stabilized by the silyl group or cation until acidic workup.

Figure 2: Activation of TMS-CHF2 for nucleophilic addition to carbonyls.

Standard Operating Procedure (SOP)

Target: Addition to a Benzaldehyde derivative.

-

Conditions: Strictly anhydrous. Flame-dry glassware.

-

Reagents: Dissolve aldehyde (1.0 equiv) and TMS-CHF2 (1.2–1.5 equiv) in DMF or THF.

-

Catalyst: Add CsF (20 mol%) or KOtBu (catalytic).

-

Note: For enolizable ketones, use KOH/MeOH systems to prevent enolization side reactions.

-

-

Reaction: Stir at 0°C to RT. The reaction is usually rapid (< 2 hours).

-

Desilylation: The initial product is often the silyl ether. Add TBAF (1.0 equiv) or 1M HCl to cleave the silyl group and liberate the alcohol.

-

Purification: Standard extraction and chromatography.

Part 4: Electrophilic Difluoromethylation

This is the most challenging modality due to the instability of "

The Reagent of Choice: Sulfonium Salts

Reagents like S-(difluoromethyl)sulfonium salts (e.g., those developed by Hu or Shibata) are designed to be stable sources of electrophilic difluoromethyl groups.

-

Reactivity: These reagents react with soft nucleophiles (thiols, phosphines) and stabilized carbon nucleophiles (enolates).

-

Advantage: They avoid the use of ozone-depleting chlorodifluoromethane (Freon-22) gas.

Part 5: Summary of Strategic Reagents

| Reaction Type | Preferred Reagent | Key Additives | Primary Substrates |

| Radical | Zn(SO2CF2H)2 (DFMS) | TBHP, TFA | Heteroarenes (Pyridine, Quinoline) |

| Nucleophilic | TMS-CHF2 | CsF, KOtBu, KOH | Aldehydes, Ketones, Imines |

| Electrophilic | Sulfonium Salts | Base (NaH, K2CO3) | Thiols, beta-Ketoesters |

| Carbene | ClCF2CO2Na | Heat | Phenols (O-H insertion), Alkenes |

References

-

Physicochemical Properties of the Difluoromethyl Group

-

Radical Difluoromethyl

-

Nucleophilic Difluoromethyl

- Source: Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation Reactions using TMS-CHF2." Chemical Reviews.

-

URL:[Link]

-

Electrophilic Difluoromethyl

-

General Review of Difluoromethyl

- Source: Yerien, D. E., et al. "Late-Stage Difluoromethylation: Concepts, Developments and Perspective." Chemical Society Reviews.

-

URL:[Link]

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activities of Difluorinated Compounds

Executive Summary

In modern medicinal chemistry, the gem-difluoromethylene (

This guide moves beyond basic textbook definitions to explore the functional utility of difluorinated compounds. We will examine how the

Physicochemical Basis of Bioactivity

The biological activity of difluorinated compounds is governed by the unique steric and electronic perturbation introduced by the fluorine atoms.

The "Polar Hydrophobicity" Paradox

Unlike the monofluorine atom, which is often viewed strictly as a lipophilic substitution for hydrogen, the gem-difluoro group introduces a significant dipole moment (~2.0 D for the C-F bond). This creates a phenomenon known as polar hydrophobicity .

-

Lipophilicity (

): Replacing a -

Polarity: Simultaneously, the high electronegativity creates a local dipole that can engage in electrostatic interactions with protein targets, distinct from the purely hydrophobic interactions of a methyl group.

Bioisosterism

The

| Feature | Ether Oxygen ( | Difluoromethylene ( | Carbonyl ( |

| Bond Angle | ~110° | ~112° | ~120° |

| Van der Waals Radius | 1.52 Å | 1.47 Å (F) | 1.70 Å (O) |

| Electronic Nature | H-bond Acceptor | Weak H-bond Acceptor | Strong H-bond Acceptor |

| Role | Linker | Isosteric/Isopolar Linker | Electrophilic Center |

Key Insight: The

Modulation

The strong electron-withdrawing effect (inductive effect,

-

Amines:

-fluorination reduces basicity (e.g., ethylamine -

Alcohols: Increases acidity, potentially strengthening hydrogen bond donating capacity.

Mechanisms of Action & Biological Impact[2][3]

Metabolic Stability (The Blockade Effect)

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to cytochrome P450 (CYP450) oxidation.

-

Mechanism: CYP450 typically initiates metabolism via hydrogen atom abstraction. Replacing labile C-H bonds with C-F renders the site inert to this abstraction.

-

Nuance: While

blocks direct metabolism, it can occasionally shift the metabolic soft spot to a remote position or, in rare cases, induce a conformational change that exposes a different labile group (see Case Study: Macrocycles).

Conformational Control (The Gauche Effect)

Fluorine prefers to be gauche to adjacent electron-donating groups (like amines or ethers) due to

-

Application: This effect can be used to "pre-organize" a molecule into its bioactive conformation, reducing the entropic penalty of binding.[1]

Visualization of Pathways

The following diagram illustrates the divergent biological fates of a lead compound upon difluorination.

Figure 1: Divergent biological outcomes of gem-difluorination: Metabolic stabilization vs. Conformational pre-organization.

Experimental Protocols for Validation

To validate the biological impact of a

Protocol: In Vitro Metabolic Stability Assessment

Objective: Quantify the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (10 mM DMSO stock).

Step-by-Step Methodology:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Incubate compound with HLM (0.5 mg/mL final protein conc) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: Aliquot 50 µL samples at

min. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Protocol: Determination via Potentiometric Titration

Objective: Confirm the inductive effect of

Methodology:

-

Prepare a 10 mM stock of the amine hydrochloride salt.

-

Dissolve in 0.1 M KCl (ionic strength adjustor) to a final concentration of 0.5 mM.

-

Titrate with 0.1 M KOH standardized solution under inert

atmosphere at 25°C. -

Use the Henderson-Hasselbalch equation to derive

from the inflection point of the pH vs. Volume curve.

Case Study: Conformational Switching in Macrocycles

A critical "Senior Scientist" insight is that

-

Scenario: A macrocyclic kinase inhibitor contained a flexible alkyl ether linker.

-

Modification: Replacement of

with -

Outcome: The

group induced an "orthogonal" conformation due to electronic repulsion/hyperconjugation. This forced the distal amide bond into a cis-conformation. -

Result: The cis-amide was more susceptible to hydrolysis than the original trans-amide.

-

Lesson: Biological activity is a sum of electronic stability and conformational exposure.

Synthesis Strategy: The "Fluorine Scan" Workflow

The following workflow describes how to systematically apply this logic in a drug discovery campaign.

Figure 2: The "Fluorine Scan" iterative workflow for lead optimization.

References

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Source: Chemistry – A European Journal (2022).[2] URL:[Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Source: Chemical Science (2024). URL:[Link]

-

Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]

-

Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Source: Chemistry – A European Journal (2025). URL:[Link]

Sources

Electronic Architecture of the Difluoromethyl Group: A Theoretical & Practical Guide

Executive Summary

The difluoromethyl group (-CF

Theoretical Framework

To accurately model the subtle electronic effects of the -CF

Recommended Computational Protocols

-

DFT Functionals:

-

M06-2X: The gold standard for main-group thermochemistry and non-covalent interactions (halogen bonding, weak H-bonds).

-

B97X-D: Essential when modeling long-range dispersion effects in protein-ligand docking involving -CF

-

-

Basis Sets:

-

6-311++G(d,p): Minimum requirement to describe the diffuse electron density of fluorine lone pairs and the acidic hydrogen.

-

-

Analysis Methods:

-

NBO (Natural Bond Orbital): Critical for quantifying hyperconjugation (

) and "negative hyperconjugation" ( -

QTAIM (Quantum Theory of Atoms in Molecules): Used to verify bond critical points (BCPs) in C-F

H interactions.

-

Electronic Characterization: Inductive & Resonance Effects

The -CF

Table 1: Comparative Electronic Parameters

| Parameter | Methyl (-CH | Difluoromethyl (-CF | Trifluoromethyl (-CF | Hydroxyl (-OH) |

| Hammett | -0.17 | 0.32 - 0.40 * | 0.54 | -0.37 |

| Hammett | -0.07 | ~0.20 | 0.43 | 0.12 |

| Inductive | -0.04 | 0.32 | 0.42 | 0.29 |

| Hansch | 0.56 | 0.10 - 0.50 | 0.88 | -0.67 |

| Radical Character | Nucleophilic | Nucleophilic | Electrophilic | Nucleophilic |

*Note:

Radical Philicity: The "Fluorine Effect" Paradox

A critical distinction exists in radical chemistry. While

-

Mechanism: In

CF

Conformational Dynamics: The Gauche Effect

The -CF

Mechanistic Driver: Hyperconjugation

The preference arises because the C-H bond is a superior electron donor (

-

Dominant Interaction:

-

Result: The molecule twists to align the best donor (C-H) anti-periplanar to the best acceptor (C-F).

Figure 1: The hyperconjugative origin of the Gauche Effect in difluoroalkyl systems. The electronic stabilization (

The Difluoromethyl Hydrogen Bond

The -CF

The "Blue-Shift" Phenomenon

Classically, H-bonding weakens the X-H bond, lengthening it and causing a "red shift" (lower frequency) in IR spectroscopy.

-

CF

H Anomaly: In many cases, C-H -

Theoretical Cause: The electric field of the acceptor repels the electron density in the C-H bond back toward the carbon, increasing the C-H force constant.

Comparison: Bioisosteric Replacement

Replacing a hydroxyl (-OH) with -CF

Figure 2: Functional comparison of Hydroxyl vs. Difluoromethyl groups in drug design contexts.

Physicochemical Implications in Drug Design[2][3][5][6][7][8]

Lipophilicity Modulation

While fluorination generally increases lipophilicity, -CF

-

Strategy: Replace -CH

with -CF -

Strategy: Replace -OH with -CF

H to significantly increase LogP (permeability) while retaining H-bond donor capability.

pKa Modulation (Acidity)

The -CF

-

Amine Basicity: An amine

to a -CF

Metabolic Stability

The C-H bond in -CF

References

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 2025.

-

CF2H, a Hydrogen Bond Donor. National Institutes of Health (PMC), 2019.

-

Why •CF2H is nucleophilic but[1] •CF3 is electrophilic in reactions with heterocycles. eScholarship, 2020.[1]

-

The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal, 2022.

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991.

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 2018.

Sources

- 1. escholarship.org [escholarship.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Commercial Availability & Technical Guide: 1-(1,1-Difluorobutyl)-4-fluorobenzene

[1]

Executive Summary

This compound (CAS 1099598-07-8 ) is a specialized fluorinated intermediate used primarily in the development of liquid crystalline materials and as a metabolically stable bioisostere in medicinal chemistry.[1][2][3] Its structure features a gem-difluoro moiety, which mimics the steric and electronic properties of a carbonyl group while eliminating metabolic liability and hydrogen bond acceptance.[1]

While commercially available from select fine chemical suppliers, supply chain volatility for this specific fluorinated motif often necessitates a "make-vs-buy" decision matrix.[1] This guide provides a verified sourcing list, a self-validating synthetic protocol for in-house production, and critical quality assurance metrics.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1099598-07-8 |

| Molecular Formula | C |

| Molecular Weight | 188.19 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Structural Class | Gem-difluoroalkane; Fluorinated aromatic |

| Key Precursor | 1-(4-Fluorophenyl)butan-1-one (p-Fluorobutyrophenone) |

Sourcing Landscape

The commercial market for this compound is tiered between catalog suppliers (milligram to gram scale) and custom synthesis houses (kilogram scale).

Primary Suppliers[1]

-

Santa Cruz Biotechnology (SCBT): Lists the compound for research applications.[1][4] Often holds stock for immediate dispatch but at higher unit costs.

-

Tetrahedron (Thsci): A specialized supplier for fluorinated building blocks.[1] Catalog No. TS115348.

-

ChemBK / GuideChem: Aggregators listing multiple Asian contract manufacturing organizations (CMOs) capable of on-demand synthesis.[1]

Supply Chain Risk Assessment

-

Lead Time: Catalog items typically ship in 1-2 weeks.[1] Bulk orders (>100g) often trigger a "synthesis-on-demand" status, extending lead times to 6-8 weeks.[1]

-

Purity Concerns: Commercial batches may contain traces of the elimination product (vinyl fluoride alkene) if the deoxofluorination workup was not strictly buffered. Mandatory QC check required upon receipt.

Decision Matrix: Buy vs. Make

The following workflow illustrates the logical decision path for researchers based on quantity and timeline.

Figure 1: Strategic sourcing workflow for this compound based on project constraints.

Synthetic Contingency: The Self-Validating Protocol

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in a single step from the widely available ketone precursor, 1-(4-fluorophenyl)butan-1-one (CAS 403-42-9).[1]

Methodology: Deoxofluorination

Reaction Principle: Nucleophilic exchange of the carbonyl oxygen for two fluorine atoms using Deoxo-Fluor® or DAST.[1]

Safety Warning: DAST and Deoxo-Fluor release HF upon hydrolysis.[1] Perform all operations in a fume hood. Use plasticware (polypropylene) or teflon-coated vessels where possible to avoid glass etching, though standard glassware is acceptable for short durations if strictly anhydrous.[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Prep: Charge the flask with 1-(4-fluorophenyl)butan-1-one (10.0 mmol, 1.66 g) and anhydrous Dichloromethane (DCM, 20 mL). Cool the system to 0°C using an ice bath.

-

Addition: Slowly add Deoxo-Fluor® (15.0 mmol, 2.76 mL, 50% in toluene or neat) dropwise via syringe over 10 minutes. Note: Exothermic reaction.[1][5]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 16–24 hours.

-

Validation Check: Spot TLC (Hexane/EtOAc 9:1). The starting ketone (UV active) should disappear. The product is less polar and moves faster.

-

-

Quench (Critical): Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO

(50 mL) with vigorous stirring. Caution: Massive CO -

Workup: Separate the organic layer.[1][6] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes or 98:2 Hexane/EtOAc) to isolate the clear oil.

Reaction Pathway Diagram[1]

Figure 2: Deoxofluorination mechanism converting the carbonyl precursor to the gem-difluoro target.[1]

Quality Assurance (QA) & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified.

F NMR Spectroscopy (The Gold Standard)

This compound contains two distinct fluorine environments. A correct spectrum must show:

-

Signal A (Aromatic F): A multiplet around -110 to -115 ppm (integrates to 1F).[1]

-

Signal B (Gem-Difluoro CF

): A distinct triplet (or triplet of multiplets) around -90 to -100 ppm (integrates to 2F).[1]

GC-MS

References

-

Middleton, W. J. "New fluorinating reagents.[1] Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.[1] (Foundational protocol for DAST).

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent."[1] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Protocol for Deoxo-Fluor).[1]

Sources

Methodological & Application

Application Note: Synthetic Routes to 1-(1,1-difluorobutyl)-4-fluorobenzene

[1]

1Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(1,1-difluorobutyl)-4-fluorobenzene centers on the construction of the benzylic gem-difluoride moiety. This functional group is a critical bioisostere for carbonyls and ethers in medicinal chemistry, offering improved metabolic stability and lipophilicity while mimicking the bond angle and steric demand of the parent ketone.

For this specific scaffold, the Deoxofluorination of 1-(4-fluorophenyl)butan-1-one is the industry-standard "Route A" due to the commercial availability of the ketone precursor and the atom economy of the transformation. However, researchers must be cognizant of the "elimination vs. substitution" competition inherent in benzylic fluorinations, particularly with alkyl chains longer than methyl.

Retrosynthetic Logic

The following decision tree outlines the primary and secondary synthetic pathways.

Figure 1: Retrosynthetic connectivity showing the primary Deoxofluorination route (Green) and the alternative Dithiane route (Yellow).

Part 2: Primary Protocol – Deoxofluorination

This protocol utilizes Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST.[2][3] While DAST is historically significant, Deoxo-Fluor offers superior thermal stability (dec. >140°C vs. ~90°C for DAST) and does not generate gaseous

Reaction Mechanism & Causality

The reaction proceeds via the attack of the ketone oxygen on the sulfur center of the reagent, releasing HF and forming an alkoxy-aminosulfur intermediate.

-

Critical Step: The second fluoride attack is

-like at the benzylic position. The presence of the para-fluorine atom on the aromatic ring slightly deactivates the carbocation intermediate compared to an unsubstituted benzene, potentially requiring longer reaction times or higher temperatures than standard acetophenones. -

Risk Factor: Elimination to the vinyl fluoride (1-fluoro-1-(4-fluorophenyl)but-1-ene) is the primary side reaction. This is minimized by using non-polar solvents (DCM or Toluene) and avoiding exogenous base.

Experimental Procedure

Scale: 10.0 mmol basis Reagents:

-

1-(4-fluorophenyl)butan-1-one: 1.66 g (10 mmol)

-

Deoxo-Fluor (50% in Toluene or neat): 2.65 g (~12 mmol, 1.2 equiv)

-

Ethanol (for quenching): 5 mL

-

Dichloromethane (DCM): Anhydrous

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve 1.66 g of ketone in 10 mL of anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor (1.2 equiv) dropwise via syringe.

-

Note: Evolution of fumes (HF) may occur; ensure good ventilation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 16–24 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (UV active) should disappear. If conversion is <90% after 24h, heat to 40°C.

-

-

Quenching (CRITICAL SAFETY STEP):

-

Cool the mixture back to 0°C.

-

Do NOT add water directly. Add 5 mL of Ethanol dropwise (exothermic). This converts residual reagent to the diethyl ester and HF.

-

After 10 mins, slowly add saturated aqueous

until pH > 7.

-

-

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove amine byproducts), then brine. Dry over

and concentrate. -

Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes to 5% EtOAc/Hexanes. The product is non-polar.

Data & Specifications

| Parameter | Specification | Note |

| Appearance | Colorless oil | Volatile; do not dry under high vac for long periods. |

| Yield | 75 - 85% | Lower yields indicate elimination side-products. |

| Triplet splitting due to adjacent | ||

| Aromatic fluorine signal. | ||

| Safety | Corrosive / Toxic | Generates HF in situ. Use plastic/Teflon ware if possible. |

Part 3: Alternative Route – Oxidative Fluorination

If the substrate contains acid-sensitive groups that cannot survive Deoxo-Fluor/DAST, or if the ketone is sterically crowded, the Dithiane Oxidative Fluorination is the robust alternative.

Workflow Summary

-

Thioacetalization: React the ketone with 1,3-propanedithiol (

cat.) to form the dithiane. -

Fluorination: Treat the dithiane with 1,3-dibromo-5,5-dimethylhydantoin (DBH) and Pyridine·9HF (Olah's reagent) at -78°C to 0°C.

Comparison of Methods:

-

Deoxofluorination: Fewer steps, cheaper, but higher risk of elimination.

-

Dithiane Route: Milder conditions, avoids carbocation intermediates (less elimination), but requires 2 steps and odorous thiols.

Part 4: Troubleshooting & Optimization

Issue: Formation of Vinyl Fluoride (Elimination)

-

Cause: The carbocation intermediate loses a proton from the

-position ( -

Solution: Switch solvent to Toluene and run at lower temperature (0°C). Toluene destabilizes the polar transition state for elimination.

Issue: Incomplete Conversion

-

Cause: Steric hindrance or electron-deficient carbonyl.

-

Solution: Add a Lewis Acid catalyst such as

(5 mol%) or use neat Deoxo-Fluor at 60°C.

Issue: Glassware Etching

References

-

Deoxo-Fluor Reagent Profile: Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 1999.[8] Link

-

General Gem-Difluorination Protocol: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975. Link

-

Dithiane Fluorination Strategy: Prakash, G. K. S., et al. "Oxidative desulfurization-fluorination of organosulfur compounds." Journal of Fluorine Chemistry, 2005.[9] Link

-

Safety of Fluorinating Agents: "Safety of Deoxofluor vs DAST." Organic Process Research & Development. Link

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. thieme.de [thieme.de]

- 8. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

Advanced Application Note: Palladium-Catalyzed Cross-Coupling for C–F Bond Formation

Part 1: Executive Summary & Scientific Rationale

The "Fluorine Challenge" in Cross-Coupling

The introduction of fluorine into drug candidates is a pivotal strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability (the "Fluorine Effect"). However, constructing C–F bonds via transition-metal catalysis—specifically utilizing the ubiquity of palladium—was long considered a "forbidden" transformation.

Why is this difficult?

-

Bond Strengths: The Pd–F bond is exceptionally strong and highly ionic, making the reductive elimination (RE) step thermodynamically uphill and kinetically sluggish compared to C–C or C–N bond formation.

-

Solvation: The fluoride ion (

) has a massive hydration energy ( -

Competing Pathways: Without a specialized ligand environment,